Diginatigenin

Description

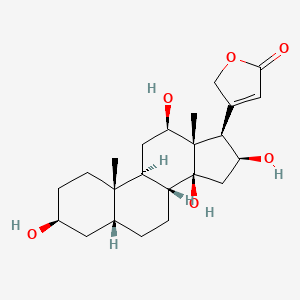

Structure

3D Structure

Propriétés

IUPAC Name |

3-[(3S,5R,8R,9S,10S,12R,13S,14S,16S,17R)-3,12,14,16-tetrahydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O6/c1-21-6-5-14(24)8-13(21)3-4-15-16(21)9-18(26)22(2)20(12-7-19(27)29-11-12)17(25)10-23(15,22)28/h7,13-18,20,24-26,28H,3-6,8-11H2,1-2H3/t13-,14+,15-,16+,17+,18-,20+,21+,22-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DICIZKAHXOVVHI-BOYBCVSISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2CC(C4(C3(CC(C4C5=CC(=O)OC5)O)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2C[C@H]([C@]4([C@@]3(C[C@@H]([C@@H]4C5=CC(=O)OC5)O)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901024008 | |

| Record name | Diginatigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901024008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

559-57-9 | |

| Record name | Diginatigenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000559579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diginatigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901024008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIGINATIGENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BL7J6ZZ392 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Diginatigenin's Mechanism of Action in Cardiac Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diginatigenin is a cardenolide, a type of cardiac glycoside, a class of naturally derived compounds that have been used for centuries to treat heart conditions. While the general mechanism of action for cardiac glycosides is well-established, detailed quantitative data and specific signaling pathway modulations for each individual compound are crucial for targeted drug development and a deeper understanding of their therapeutic and toxic effects. This technical guide provides an in-depth overview of the core mechanism of action of diginatigenin in cardiac cells, drawing upon the broader knowledge of cardiac glycosides due to the limited availability of specific quantitative data for diginatigenin itself. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the field of cardiovascular drug discovery.

Core Mechanism of Action: Inhibition of Na+/K+-ATPase

The primary and most well-understood mechanism of action of cardiac glycosides, including by extension diginatigenin, is the inhibition of the Na+/K+-ATPase pump in the sarcolemma of cardiomyocytes.[1] This enzyme is responsible for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the cell membrane by actively transporting three Na+ ions out of the cell for every two K+ ions pumped in.[1]

The inhibition of the Na+/K+-ATPase by diginatigenin leads to a cascade of events:

-

Increased Intracellular Sodium: The reduced activity of the pump results in an accumulation of intracellular Na+ ions.[1]

-

Altered Na+/Ca2+ Exchanger (NCX) Activity: The increased intracellular Na+ concentration alters the electrochemical gradient for the Na+/Ca2+ exchanger (NCX). This reduces the efflux of calcium (Ca2+) from the cell and can even reverse the direction of the exchanger, leading to Ca2+ influx.

-

Increased Intracellular Calcium: The net result is an increase in the intracellular Ca2+ concentration ([Ca2+]i).[1]

-

Enhanced Sarcoplasmic Reticulum Ca2+ Load: The elevated cytosolic Ca2+ is taken up by the sarcoplasmic reticulum (SR) via the SERCA pump, leading to an increased Ca2+ load within the SR.

-

Increased Cardiac Contractility (Inotropy): During subsequent action potentials, the larger SR Ca2+ store releases a greater amount of Ca2+, leading to a more forceful contraction of the myofilaments.[1] This positive inotropic effect is the basis for the therapeutic use of cardiac glycosides in heart failure.

Quantitative Data on Cardiac Glycoside Activity

Specific quantitative data for diginatigenin are scarce in publicly available literature. Therefore, this section presents data from closely related and extensively studied cardiac glycosides like digoxin and digitoxin to provide a comparative context for the expected potency and effects of diginatigenin.

Table 1: Inhibition of Na+/K+-ATPase by Cardiac Glycosides

| Compound | IC50 (µM) | Enzyme Source | Reference |

| Digoxin | 2.69 | Porcine cerebral cortex | [2] |

| Ouabain | 0.22 | Porcine cerebral cortex | [2] |

| Oleandrin | 0.62 | Porcine cerebral cortex | [2] |

| Oleandrigenin | 1.23 | Porcine cerebral cortex | [2] |

| Digoxin (high affinity) | 0.025 | Rat brain microsomes | [3] |

| Digoxin (low affinity) | 130 | Rat brain microsomes | [3] |

Note: The IC50 values can vary depending on the tissue source of the enzyme and the specific experimental conditions.

Table 2: Effects of Cardiac Glycosides on Cardiac Contractility

| Compound | Concentration | Effect on Contractile Force | Preparation | Reference |

| Digoxin | 4 x 10-7 M | +18% increase in developed force (with quinidine) | Ferret papillary muscle | [4] |

| Digitoxin | 6 or 24 weeks administration | Increased isometrically developed force | Cat papillary muscle | [5] |

| Digoxin | 0.01 - 50 µg/mL | Dose-dependent increase | Rabbit isolated heart | [6] |

| Digoxigenin | N/A | Positive inotropic effect enhanced by increased stimulation frequency | Guinea-pig left atria | [7] |

| Various Cardiac Glycosides | Dose-dependent | Positive inotropic effect | Guinea-pig papillary muscle | [8][9] |

Table 3: Cytotoxicity of a Diginatigenin Derivative and Other Cardiac Glycosides

| Compound | Cell Line | IC50 (µM) | Reference |

| Diginatigenin mono-digitoxoside | A549 (Lung carcinoma) | >70% inhibition at test concentration | [10] |

| Digoxin | H1299 (Lung cancer) | 0.46 | [11] |

| Digitoxin | HeLa (Cervical carcinoma) | 2.34 | [12] |

| Proscillaridin A | Human tumor cell lines | 0.0064 - 0.076 | [13] |

Signaling Pathways Modulated by Cardiac Glycosides

Beyond the primary mechanism of Na+/K+-ATPase inhibition, emerging evidence suggests that cardiac glycosides can modulate other intracellular signaling pathways, which may contribute to both their therapeutic and toxic effects.

Primary Inotropic Signaling Pathway

The canonical pathway leading to increased contractility is a direct consequence of Na+/K+-ATPase inhibition.

References

- 1. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]

- 2. A comparative trial of digoxin and digitoxin in the treatment of congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dose-dependent reversal of digoxin-inhibited activity of an in vitro Na+K+ATPase model by digoxin-specific antibody - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of additive effects of digoxin and quinidine on contractility in isolated cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cardiac hypertrophy determines digitalis action on intracellular Ca2+ in human myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Positive inotropic action of digoxigenin and sodium pump inhibition: effects of enhanced sodium influx - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The time courses of the changes in contractile force and in transmembfane potentials induced by cardiac glycosides in guinea-pig papillary muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The time courses of the changes in contractile force and in transmembrane potentials induced by cardiac glycosides in guinea-pig papillary muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cardiac glycosides from Digitalis lanata and their cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Na+/K+-ATPase-Targeted Cytotoxicity of (+)-Digoxin and Several Semi-synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cytotoxic effect of carbohydrate derivatives of digitoxigenin involves modulation of plasma membrane Ca2+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cytotoxicity of digitoxin and related cardiac glycosides in human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Diginatigenin: A Technical Guide to its Discovery, Natural Sources, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diginatigenin, a C-16 hydroxylated cardenolide, represents a molecule of significant interest within the family of cardiac glycosides. First identified as the aglycone of diginatin from the woolly foxglove, Digitalis lanata, this compound shares the characteristic steroidal backbone and lactone ring responsible for the cardiotonic effects of this class of molecules. Its primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, a critical enzyme for maintaining cellular electrochemical gradients. This inhibition leads to a cascade of events culminating in increased intracellular calcium concentrations, which is the basis for its effects on cardiac muscle contractility. Beyond its cardiotonic properties, emerging research suggests potential applications in other therapeutic areas, including oncology, driven by its influence on various cellular signaling pathways. This technical guide provides a comprehensive overview of the discovery of diginatigenin, its primary natural sources, and a detailed examination of its biological activity and underlying molecular mechanisms. The guide includes quantitative data on related compounds, detailed experimental protocols for its study, and visual representations of its signaling pathways and experimental workflows to support further research and development.

Discovery and Chemical Properties

Diginatigenin was first identified as the aglycone component of the glycoside diginatin, which was isolated from the leaves of Digitalis lanata Ehrh. (family Plantaginaceae)[1]. It is also known as 12-hydroxygitoxigenin or 16-hydroxydigoxigenin[1]. The chemical structure of diginatigenin is characterized by a steroid nucleus with hydroxyl groups at the C-3, C-12, C-14, and C-16 positions, and an unsaturated lactone ring attached at C-17.

Table 1: Physicochemical Properties of Diginatigenin

| Property | Value | Reference |

| Molecular Formula | C₂₃H₃₄O₆ | [1] |

| Molecular Weight | 406.51 g/mol | [1] |

| CAS Number | 559-57-9 | [1] |

| Appearance | Needles from water | [1] |

| Melting Point | 157 °C | [1] |

| Optical Rotation | [α]D²⁰ +34° (methanol) | [1] |

| UV Absorption (Ethanol) | λmax 318 nm (log ε 4.18) | [1] |

Natural Sources

Another notable source of cardenolides is Digitalis canariensis (formerly Isoplexis canariensis), a species endemic to the Canary Islands[4][5]. While a detailed profile of all cardenolide genins in this plant is available, the presence and quantity of diginatigenin specifically require further investigation. The cardenolide content in Isoplexis canariensis has been reported to be around 20-40 µmol/g dry weight[6].

Table 2: Cardenolide Genin Composition in Isoplexis canariensis

| Cardenolide Genin | Relative Content (%) | Reference |

| Canarigenin | 70 - 90 | [6] |

| Uzarigenin | 10 - 15 | [6] |

| Xysmalogenin | 5 - 15 | [6] |

| Digitoxigenin | 0 - 5 | [6] |

Biological Activity and Mechanism of Action

Inhibition of Na+/K+-ATPase

The principal mechanism of action of diginatigenin, like other cardiac glycosides, is the inhibition of the Na+/K+-ATPase pump located in the plasma membrane of cells[7][8]. This enzyme is responsible for actively transporting sodium ions out of the cell and potassium ions into the cell, maintaining the electrochemical gradients necessary for various cellular processes.

Inhibition of the Na+/K+-ATPase by diginatigenin leads to an increase in the intracellular sodium concentration. This, in turn, alters the function of the sodium-calcium exchanger (NCX), causing a decrease in calcium efflux and a subsequent increase in the intracellular calcium concentration[9]. In cardiomyocytes, this elevated intracellular calcium enhances the force of contraction, producing a positive inotropic effect[9].

Anticancer Activity

Recent research has highlighted the potential of cardiac glycosides, including compounds structurally similar to diginatigenin, as anticancer agents. Their cytotoxic effects have been observed in various cancer cell lines. While specific IC50 values for diginatigenin are not widely reported, data for the closely related cardiac glycoside digitoxin provide a valuable reference.

Table 3: IC50 Values of Digitoxin against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| K-562 | Leukemia | 6.4 ± 0.4 | [10] |

| TK-10 | Renal Adenocarcinoma | 3 - 33 | [1] |

| MCF-7 | Breast Adenocarcinoma | Not specified | [10] |

| A549 | Non-small cell lung carcinoma | ~40 (for a related compound) | [11] |

Signaling Pathways

The biological effects of diginatigenin extend beyond simple ion pump inhibition and involve the modulation of complex intracellular signaling pathways.

Src Kinase Activation and Downstream Signaling

Cardiac glycosides have been shown to activate the Src non-receptor tyrosine kinase[4]. This activation is thought to be a consequence of the interaction with the Na+/K+-ATPase, which can function as a signal transducer. Activated Src can then phosphorylate a variety of downstream targets, leading to the activation of pathways such as the PI3K/Akt and Ras/Raf/MEK/ERK pathways, which are involved in cell survival and proliferation.

Induction of Apoptosis

Cardiac glycosides can induce apoptosis in cancer cells through the mitochondrial pathway[12][13]. This process involves the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family. An increase in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytosol. Cytochrome c then activates a cascade of caspases, ultimately leading to programmed cell death.

Experimental Protocols

Extraction and Isolation of Cardiac Glycosides from Digitalis lanata

This protocol provides a general framework for the extraction and isolation of cardiac glycosides, which can be adapted for the specific purification of diginatigenin.

-

Plant Material Preparation: Air-dry and powder the leaves of Digitalis lanata[11].

-

Maceration: Macerate the powdered leaves in methanol at room temperature for several days with periodic stirring[11][14].

-

Filtration and Concentration: Filter the mixture to separate the liquid extract from the plant material. Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain a concentrated crude extract[14].

-

Solvent Partitioning: Suspend the crude extract in water and successively partition with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol[11]. The ethyl acetate fraction is often enriched with cardiac glycosides[11].

-

Chromatographic Purification: Subject the enriched fraction to column chromatography using a stationary phase like silica gel. Elute with a gradient of solvents, for example, a mixture of chloroform and methanol, to separate the individual glycosides[14].

-

Further Purification: High-Performance Liquid Chromatography (HPLC) on a reversed-phase column (e.g., C18) can be used for the final purification of diginatigenin[5][10]. The mobile phase can be a mixture of acetonitrile, methanol, and water.

References

- 1. benchchem.com [benchchem.com]

- 2. Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of Cardiac Glycosides for Cancer Therapy by Targeting the DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Digitalis-induced cell signaling by the sodium pump: on the relation of Src to Na(+)/K(+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. HPLC analysis of digoxin and digitoxin : development of methods for dosage form assay and separation of potential impurities and metabolites - UBC Library Open Collections [open.library.ubc.ca]

- 6. media.neliti.com [media.neliti.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Cardiac glycosides and sodium/potassium-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Src kinase activation by direct interaction with the integrin beta cytoplasmic domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. High-performance liquid chromatographic analysis of digoxin formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cardiac glycosides from Digitalis lanata and their cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. europeanreview.org [europeanreview.org]

- 13. Digitoxin induces apoptosis in cancer cells by inhibiting nuclear factor of activated T-cells-driven c-MYC expression - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Unveiling the Biological Potential of Diginatigenin and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diginatigenin, a cardenolide steroid, and its derivatives are emerging as a significant class of compounds with a wide spectrum of biological activities. Historically, cardiac glycosides have been utilized for their cardiotonic effects in treating heart failure. However, recent research has unveiled their potent anti-cancer properties, positioning them as promising candidates for novel therapeutic development. This technical guide provides an in-depth analysis of the biological activities of diginatigenin and its derivatives, focusing on their mechanism of action, structure-activity relationships, and the experimental methodologies used to evaluate their efficacy.

Core Mechanism of Action: Na+/K+-ATPase Inhibition

The primary molecular target of diginatigenin and its derivatives is the Na+/K+-ATPase, an essential transmembrane protein responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[1] Inhibition of this pump leads to an increase in intracellular sodium concentration, which in turn affects the sodium-calcium exchanger, resulting in elevated intracellular calcium levels.[1][2] This cascade of events triggers a variety of downstream signaling pathways, ultimately leading to the observed biological effects.

Quantitative Analysis of Biological Activity

The biological potency of diginatigenin and its derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values in various assays. These values provide a standardized measure for comparing the efficacy of different compounds.

Table 1: Cytotoxic Activity of Diginatigenin and Related Compounds

| Compound | Cell Line | IC50 (µM) | Reference |

| Digoxin | MERS-CoV (Vero cells) | 0.17 | [3] |

| Oleandrin | - | 0.62 | [4] |

| Oleandrigenin | - | 1.23 | [4] |

| Diosgenin | HeLa | 16.3 ± 0.26 µg/mL | [5] |

| Diosgenin | SKOV-3 | 19.3 ± 0.97 µg/mL | [5] |

| Yamogenin | HeLa | 16.5 ± 0.59 µg/mL | [5] |

| Yamogenin | SKOV-3 | 16.7 ± 0.08 µg/mL | [5] |

| Tigogenin | HeLa | 35.6 ± 3.69 µg/mL | [5] |

Table 2: Na+/K+-ATPase Inhibition by Diginatigenin and Related Compounds

| Compound | Enzyme Source | IC50 (µM) | Reference |

| Ouabain | - | 0.22 | [4] |

| Oleandrin | - | 0.62 | [4] |

| Oleandrigenin | - | 1.23 | [4] |

| Digoxin | - | 2.69 | [4] |

| Ouabain | MDA-MB-231 cells | 0.089 | [6] |

| Digoxin | MDA-MB-231 cells | ~0.164 | [6] |

| Ouabain | A549 cells | 0.017 | [6] |

| Digoxin | A549 cells | 0.040 | [6] |

Signaling Pathways Modulated by Diginatigenin and its Derivatives

The inhibition of Na+/K+-ATPase by diginatigenin and its derivatives initiates a complex network of intracellular signaling pathways. These pathways are central to the anti-cancer effects of these compounds, including the induction of apoptosis and inhibition of cell proliferation.

Proposed Signaling Cascade upon Na+/K+-ATPase Inhibition

Caption: Proposed signaling cascade initiated by Na+/K+-ATPase inhibition.

Induction of Apoptosis

A key anti-cancer mechanism of diginatigenin and its derivatives is the induction of programmed cell death, or apoptosis. This process is tightly regulated by a balance between pro-apoptotic and anti-apoptotic proteins.

Caption: Intrinsic pathway of apoptosis induced by cardiac glycosides.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the biological activity of diginatigenin and its derivatives.

Synthesis of Diginatigenin Derivatives

The synthesis of diginatigenin derivatives often involves modification of the hydroxyl groups on the steroid nucleus to explore structure-activity relationships. A general approach for creating ether or ester derivatives is outlined below. This is a generalized protocol and specific reaction conditions will vary depending on the desired derivative.

Caption: General workflow for the synthesis of diginatigenin derivatives.

Methodology:

-

Protection of Hydroxyl Groups: To achieve selective modification, certain hydroxyl groups on the diginatigenin molecule may need to be protected. For example, acetylation can be used to protect the C3 and C12 hydroxyl groups.

-

Derivatization Reaction: The protected diginatigenin is then reacted with a suitable reagent to introduce the desired functional group. For instance, to synthesize an ether derivative, an alkyl halide is used in the presence of a base. For an ester derivative, an acyl chloride or anhydride is used.

-

Deprotection: The protecting groups are removed under specific conditions that do not affect the newly formed derivative.

-

Purification: The final product is purified using techniques such as column chromatography to isolate the desired diginatigenin derivative.

-

Characterization: The structure of the synthesized derivative is confirmed using spectroscopic methods like NMR (Nuclear Magnetic Resonance) and mass spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of diginatigenin or its derivatives for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals, resulting in a purple solution.

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Na+/K+-ATPase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of Na+/K+-ATPase. The activity is determined by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.

Methodology:

-

Enzyme Preparation: A purified Na+/K+-ATPase enzyme preparation (e.g., from porcine cerebral cortex or human erythrocyte membranes) is used.

-

Reaction Mixture Preparation: A reaction buffer containing Na+, K+, Mg2+, and ATP is prepared.

-

Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test compound (diginatigenin or its derivatives) or a known inhibitor like ouabain (positive control).

-

Reaction Initiation and Termination: The enzymatic reaction is initiated by the addition of ATP and allowed to proceed for a specific time at 37°C. The reaction is then stopped by adding a solution like trichloroacetic acid (TCA).

-

Phosphate Detection: The amount of inorganic phosphate released is quantified using a colorimetric method, such as the malachite green assay. A standard curve using known concentrations of phosphate is used for quantification.

-

Data Analysis: The percentage of enzyme inhibition is calculated for each compound concentration relative to the control (no inhibitor). The IC50 value is determined from the dose-response curve.

Western Blot Analysis for Apoptosis Markers

Western blotting is used to detect and quantify specific proteins involved in the apoptotic pathway, such as caspases and members of the Bcl-2 family.

Methodology:

-

Cell Lysis: Cells treated with the test compounds are harvested and lysed to extract total proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA or Bradford assay) to ensure equal loading.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., cleaved caspase-3, Bax, Bcl-2).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.

-

Detection: The protein bands are visualized by adding a chemiluminescent substrate that reacts with the HRP enzyme, and the signal is captured using an imaging system.

-

Analysis: The intensity of the protein bands is quantified using densitometry software. The expression levels of the target proteins are typically normalized to a loading control protein (e.g., β-actin or GAPDH).[7]

Structure-Activity Relationship (SAR)

The biological activity of diginatigenin derivatives is highly dependent on their chemical structure. Key structural features that influence activity include:

-

The C3 Hydroxyl Group: Glycosylation at this position generally enhances activity. Esterification or oxidation of this group tends to decrease potency.[1][2]

-

The C14 β-Hydroxyl Group: This group, along with the cis fusion of the C and D rings, is crucial for activity. Alteration of this configuration can abolish biological effects.[1][2]

-

The Unsaturated Lactone Ring at C17: The α,β-unsaturated lactone ring is essential for activity. Reduction of the double bond significantly diminishes potency.[1][2]

-

Substituents on the Steroid Nucleus: The addition of hydrophilic groups, such as hydroxyl groups, can impact the binding affinity to Na+/K+-ATPase. For instance, the introduction of hydroxyl groups in the alpha position has been shown to be more detrimental to affinity than in the beta position.[8]

Conclusion

Diginatigenin and its derivatives represent a promising class of compounds with potent biological activities, particularly in the context of cancer therapy. Their primary mechanism of action through the inhibition of Na+/K+-ATPase triggers a cascade of signaling events that can lead to apoptosis and the suppression of tumor growth. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals. Further exploration of the structure-activity relationships of these compounds will be crucial in designing and synthesizing novel derivatives with enhanced efficacy and selectivity, paving the way for their potential clinical application.

References

- 1. Chemical structure and pharmacological activity of some derivatives of digitoxigenin and digoxigenin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical structure and pharmacological activity of some derivatives of digitoxigenin and digoxigenin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rndsystems.com [rndsystems.com]

- 4. Inhibition of Na,K-ATPase by oleandrin and oleandrigenin, and their detection by digoxin immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxic activity of standardized extracts, a fraction, and individual secondary metabolites from fenugreek seeds against SKOV-3, HeLa and MOLT-4 cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological evaluation of 2-hydroxy derivatives of digitoxigenin and 3-epidigitoxigenin - PubMed [pubmed.ncbi.nlm.nih.gov]

Diginatigenin Structure-Activity Relationship: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of diginatigenin, a cardenolide cardiac glycoside, and its derivatives. This document is intended for researchers, scientists, and drug development professionals engaged in the study of cardiac glycosides and their therapeutic potential. By summarizing quantitative data, detailing experimental protocols, and visualizing key pathways, this guide aims to facilitate a deeper understanding of the molecular interactions governing the biological activity of this class of compounds.

Core Structure and Mechanism of Action

Diginatigenin is a C23 steroid characterized by a butenolide lactone ring at the C17 position and hydroxyl groups at the C3, C12, C14, and C16 positions. Like other cardiac glycosides, its primary mechanism of action is the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining the sodium and potassium electrochemical gradients across the cell membrane.[1][2] Inhibition of this pump in cardiomyocytes leads to an increase in intracellular sodium, which in turn reduces the efflux of calcium via the Na+/Ca2+ exchanger. The resulting increase in intracellular calcium enhances myocardial contractility, accounting for the positive inotropic effect of these compounds.[1][2]

Structural Features Influencing Biological Activity

The biological activity of diginatigenin and its derivatives is dictated by several key structural features. The following sections detail the impact of modifications to the steroid nucleus, the C17 lactone ring, and the glycosidic moiety on their inhibitory and inotropic potency.

The Steroid Nucleus

The stereochemistry of the steroid nucleus is fundamental to the activity of cardiac glycosides. The cis-trans-cis fusion of the A, B, C, and D rings is considered optimal for high affinity binding to the Na+/K+-ATPase.[3] Hydroxylation patterns on the steroid backbone also significantly influence activity. The 14β-hydroxyl group is essential for cardiac activity; its absence or alteration to an α-configuration dramatically reduces or abolishes the inotropic effect.[3][4]

The C17 Butenolide Lactone Ring

The α,β-unsaturated lactone ring at the C17 position is a critical pharmacophore for Na+/K+-ATPase inhibition. Reduction of the double bond within the lactone ring leads to a significant decrease in activity.[4] The position of the carbonyl oxygen within the C17 side group is a primary determinant of biological activity. A strong correlation has been observed between the displacement of this oxygen atom relative to its position in digitoxigenin and the inhibitory potency on Na+/K+-ATPase.[6] Modifications to this ring, such as replacement with a 3'-furyl ring, have been shown to retain appreciable activity in digoxigenin analogues, whereas replacement with a 4'-pyridazinyl ring resulted in weak activity.[5]

The Role of the Glycosidic Moiety at C3

The sugar moiety attached at the C3 position of the steroid nucleus, while not directly participating in the binding to the Na+/K+-ATPase, plays a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of the glycoside. The nature, number, and linkage of the sugar residues influence solubility, absorption, and tissue distribution. Generally, the presence of a sugar moiety enhances the potency and duration of action compared to the aglycone (the steroid nucleus alone).[3]

Quantitative Structure-Activity Relationship Data

While a comprehensive set of quantitative data for a series of diginatigenin derivatives is not available, the following table summarizes the Na+/K+-ATPase inhibitory and cytotoxic activities of closely related cardiac glycosides, which can serve as a predictive framework for understanding the SAR of potential diginatigenin derivatives.

| Compound | Modification | Target/Cell Line | Activity (IC50/EC50) | Reference |

| Digitoxigenin-α-L-rhamnopyranoside | Rhamnose at C3 | Na+/K+-ATPase | 12 ± 1 nM | [7] |

| Digitoxigenin-α-L-amicetopyranoside | Amicetose at C3 | Na+/K+-ATPase | 41 ± 3 nM | [7] |

| Digitoxin | Trisaccharide at C3 | HeLa cells | 2.34 µM | [7] |

| Digitoxigenin-α-L-rhamnopyranoside | Rhamnose at C3 | HeLa cells | 35.2 ± 1.6 nM | [7] |

| Digitoxigenin-α-L-amicetopyranoside | Amicetose at C3 | HeLa cells | 38.7 ± 1.3 nM | [7] |

| Digoxin | Trisaccharide at C3 | HT-29 cells | 0.1 µM | [3] |

| Digoxin | Trisaccharide at C3 | MDA-MB-231 cells | 0.3 µM | [3] |

| Digoxin | Trisaccharide at C3 | OVCAR3 cells | 0.2 µM | [3] |

| Digoxigenin | Aglycone | Na+/K+-ATPase (α1β1) | Ki = 0.23 µM | [8] |

| Digoxigenin | Aglycone | Na+/K+-ATPase (α2β1) | Ki = 0.22 µM | [8] |

| Digoxigenin | Aglycone | Na+/K+-ATPase (α3β1) | Ki = 0.21 µM | [8] |

Experimental Protocols

The evaluation of the biological activity of diginatigenin and its derivatives relies on standardized in vitro and ex vivo assays.

Na+/K+-ATPase Inhibition Assay

This assay quantifies the inhibitory potency of a compound on the activity of purified Na+/K+-ATPase.

Objective: To determine the IC50 value of a test compound for Na+/K+-ATPase.

Principle: The enzymatic activity is measured by the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. The reduction in Pi release in the presence of the inhibitor is quantified.

Materials:

-

Purified Na+/K+-ATPase (e.g., from porcine cerebral cortex or kidney)

-

Assay Buffer: 100 mM NaCl, 20 mM KCl, 4 mM MgCl2, 50 mM Tris-HCl (pH 7.4)

-

ATP solution

-

Test compounds (diginatigenin derivatives)

-

Malachite green reagent for phosphate detection

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing the assay buffer and the purified Na+/K+-ATPase enzyme.

-

Add varying concentrations of the test compound to the wells of a microplate. Include a positive control (e.g., ouabain) and a negative control (vehicle).

-

Pre-incubate the enzyme with the test compounds for a defined period (e.g., 10-15 minutes) at 37°C.

-

Initiate the reaction by adding ATP.

-

Incubate for a specific time (e.g., 20-30 minutes) at 37°C.

-

Stop the reaction by adding a stopping solution (e.g., sodium dodecyl sulfate).

-

Add the malachite green reagent to detect the released inorganic phosphate.

-

Measure the absorbance at the appropriate wavelength (e.g., 620 nm).

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

Inotropic Activity Assessment using the Langendorff Heart Preparation

This ex vivo model allows for the evaluation of the effects of compounds on myocardial contractility in an isolated, perfused heart.[8][9]

Objective: To determine the effect of a test compound on the force of contraction of the heart.

Principle: An isolated mammalian heart is retrogradely perfused through the aorta with an oxygenated physiological salt solution. This maintains the viability and function of the heart, allowing for the measurement of contractile force in response to drug administration.

Materials:

-

Langendorff apparatus

-

Krebs-Henseleit solution (or similar physiological salt solution)

-

Animal model (e.g., guinea pig, rat)

-

Force transducer and data acquisition system

-

Test compounds

Procedure:

-

The animal is anesthetized, and the heart is rapidly excised and mounted on the Langendorff apparatus via aortic cannulation.

-

Retrograde perfusion with oxygenated Krebs-Henseleit solution at a constant pressure or flow and temperature (37°C) is initiated.

-

A force transducer is attached to the apex of the ventricle to record contractile force.

-

The heart is allowed to stabilize.

-

The test compound is administered into the perfusion solution at various concentrations.

-

Changes in the force of contraction (inotropic effect) and heart rate (chronotropic effect) are recorded and analyzed.

Signaling Pathways and Logical Relationships

The primary signaling pathway initiated by diginatigenin is the inhibition of Na+/K+-ATPase, leading to an increase in intracellular calcium and enhanced myocardial contraction. The logical flow of this process is depicted below.

Caption: Signaling pathway of diginatigenin-induced inotropy.

The experimental workflow for investigating the structure-activity relationship of diginatigenin derivatives typically follows a logical progression from in vitro enzyme inhibition assays to more complex cellular and ex vivo models.

Caption: Experimental workflow for diginatigenin SAR studies.

Conclusion

The biological activity of diginatigenin and its derivatives is intricately linked to their three-dimensional structure. Key determinants of activity include the stereochemistry of the steroid nucleus, the presence of a 14β-hydroxyl group, and an intact α,β-unsaturated lactone ring at C17. The glycosidic moiety at C3 plays a significant role in modulating the overall pharmacological profile. While comprehensive quantitative SAR data for a broad range of diginatigenin derivatives is a current gap in the literature, the information gathered from structurally related cardiac glycosides provides a solid foundation for the rational design of novel analogs with potentially improved therapeutic indices. Further research focusing on the synthesis and biological evaluation of a systematic series of diginatigenin derivatives is warranted to fully elucidate the nuanced structure-activity relationships of this potent cardenolide.

References

- 1. Na+/K+ pump inhibition and positive inotropic effect of digitoxigenin and some C-22-substituted derivatives in sheep cardiac preparations | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Na+/K+-ATPase-Targeted Cytotoxicity of (+)-Digoxin and Several Semi-synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Positive inotropic effects of digitoxin- and digoxin-glucuronide in human isolated ventricular heart muscle preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Interaction of (Na+,K+)-ATPases and digitalis genins. A general model for inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Positive inotropic action of digoxigenin and sodium pump inhibition: effects of enhanced sodium influx - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-tumour activity of Digitalis purpurea L. subsp. heywoodii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Selectivity of Digitalis Glycosides for Isoforms of Human Na,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Digoxin Derivatives with Enhanced Selectivity for the α2 Isoform of Na,K-ATPase: EFFECTS ON INTRAOCULAR PRESSURE IN RABBITS - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of Diginatigenin: A Technical Guide

For the Attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

Diginatigenin is a cardenolide, a class of steroid-like compounds naturally occurring in plants of the Digitalis genus, particularly Digitalis lanata.[1][2] As the aglycone of cardiac glycosides like Diginatin and Lanatoside D, Diginatigenin shares the characteristic molecular structure that underpins the pharmacological activity of this class of compounds.[3][4] While specific research on the pharmacological profile of Diginatigenin is limited, its properties can be largely inferred from the extensive studies of structurally similar and well-characterized cardiac glycosides, such as digoxin and digitoxin. This technical guide provides an in-depth overview of the pharmacological profile of Diginatigenin, drawing upon the established knowledge of the cardiac glycoside class. It covers the mechanism of action, pharmacodynamics, and pharmacokinetics, and includes detailed experimental protocols for key assays.

Introduction

Diginatigenin is a C23 steroid derivative with a five-membered lactone ring attached at the C-17 position, a defining feature of cardenolides.[5] Like other cardiac glycosides, its primary therapeutic application has been in the treatment of heart failure and certain cardiac arrhythmias.[1] More recently, the potent cytotoxic effects of cardiac glycosides against various cancer cell lines have garnered significant interest, opening new avenues for therapeutic development.[1][6]

It is crucial to note that while the fundamental pharmacological properties of Diginatigenin are expected to align with those of other cardiac glycosides, the specific quantitative aspects of its activity, such as potency and pharmacokinetic profile, may differ. This guide will primarily present data from closely related and extensively studied compounds, namely digoxin and digitoxin, to provide a comprehensive and technically detailed overview.

Mechanism of Action: Inhibition of Na+/K+-ATPase

The principal mechanism of action of cardiac glycosides is the inhibition of the sodium-potassium adenosine triphosphatase (Na+/K+-ATPase) pump, an enzyme embedded in the cell membrane of most eukaryotic cells.[1][6] This inhibition leads to a cascade of events culminating in an increased force of myocardial contraction (positive inotropic effect).

Signaling Pathway of Cardiac Glycoside Action

The inhibition of the Na+/K+-ATPase pump by a cardiac glycoside like Diginatigenin initiates a series of ionic shifts within the cardiomyocyte, as depicted in the signaling pathway diagram below.

References

- 1. benchchem.com [benchchem.com]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacological treatment of cardiac glycoside poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 5. assaygenie.com [assaygenie.com]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Diginatigenin: A Potential Therapeutic Agent in Oncology

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Diginatigenin, a cardenolide cardiac glycoside, is emerging as a promising candidate for anticancer therapy. Derived from the foxglove plant (Digitalis lanata), this class of compounds has a long history in treating cardiac conditions. However, recent preclinical evidence has illuminated their potent cytotoxic, anti-proliferative, and anti-angiogenic properties in various cancer models. This technical guide provides a comprehensive overview of the current understanding of diginatigenin and its related compounds as potential therapeutic agents. It details their primary mechanism of action through the inhibition of the Na+/K+-ATPase pump and the subsequent modulation of critical intracellular signaling pathways, including PI3K/Akt, MAPK/ERK, Src, and NF-κB. This document summarizes available quantitative data on their efficacy, provides detailed experimental protocols for key assays, and presents visual representations of the implicated signaling cascades and experimental workflows to facilitate further research and development in this promising area of oncology.

Introduction

Cardiac glycosides, a class of naturally occurring steroid-like compounds, have been utilized for centuries in the treatment of heart failure and cardiac arrhythmias. Their primary cellular target is the Na+/K+-ATPase, an essential ion pump found in the plasma membrane of all animal cells. By inhibiting this pump, cardiac glycosides alter intracellular ion concentrations, leading to their cardiotonic effects.

Beyond their established role in cardiology, a growing body of research has demonstrated the potent anticancer activities of cardiac glycosides. This has led to a renewed interest in these compounds, including diginatigenin, as potential repurposed or newly developed cancer therapeutics. Epidemiological studies have suggested a reduced cancer risk in patients receiving digitalis therapy, further supporting this line of investigation. The anticancer effects of these compounds are attributed to their ability to induce apoptosis, inhibit cell proliferation, and suppress angiogenesis through the modulation of various signaling pathways that are often dysregulated in cancer.

Mechanism of Action

The principal mechanism of action of diginatigenin and other cardiac glycosides is the inhibition of the α-subunit of the Na+/K+-ATPase pump. This inhibition disrupts the electrochemical gradient across the cell membrane, leading to an increase in intracellular sodium and a decrease in intracellular potassium concentrations. This ionic imbalance triggers a cascade of downstream signaling events that collectively contribute to the anticancer effects of these compounds.

Signaling Pathways Modulated by Diginatigenin

Inhibition of the Na+/K+-ATPase by diginatigenin initiates a complex interplay of intracellular signaling cascades. The Na+/K+-ATPase, in addition to its ion-pumping function, also acts as a signal transducer. Its interaction with cardiac glycosides can activate several key pathways implicated in cancer progression.

-

PI3K/Akt/mTOR Pathway: Diginatigenin has been shown to suppress the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway, which is a central regulator of cell growth, proliferation, and survival. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

-

MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another critical signaling cascade involved in cell proliferation and differentiation. Cardiac glycosides can modulate this pathway, often leading to the inhibition of cancer cell growth. The activation of ERK1/2 is a notable effect.

-

Src Kinase Pathway: Src, a non-receptor tyrosine kinase, is frequently overactivated in cancer and plays a crucial role in tumor progression and metastasis. Cardiac glycosides can activate Src kinase, which in turn can transactivate the epidermal growth factor receptor (EGFR) and stimulate downstream pathways like the Ras-Raf-MEK-ERK cascade.

-

NF-κB Signaling Pathway: Nuclear factor-kappa B (NF-κB) is a transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival. Inhibition of NF-κB signaling by cardiac glycosides can sensitize cancer cells to apoptosis.

Quantitative Data

The following tables summarize the available quantitative data on the cytotoxic and anti-proliferative effects of diginatigenin and related cardiac glycosides on various cancer cell lines. It is important to note that much of the currently available data is for the more extensively studied compounds, digitoxin and digoxin.

| Compound | Cell Line | Cancer Type | IC50 Value | Reference(s) |

| Digitoxin | SKOV-3 | Ovarian Cancer | 4.0 x 10⁻⁷ M | [1] |

| Digoxin | SKOV-3 | Ovarian Cancer | 2.5 x 10⁻⁷ M | [1] |

| Digoxin | A549 | Non-small cell lung cancer | Not specified | [2] |

| Digoxin | H1299 | Non-small cell lung cancer | Not specified | [2] |

| Digitoxin | Various | Various | 3-33 nM | |

| Oleandrin | Various | Various | 0.62 µM (Na,K-ATPase) | [3] |

| Oleandrigenin | Various | Various | 1.23 µM (Na,K-ATPase) | [3] |

| Digoxin | Various | Various | 2.69 µM (Na,K-ATPase) | [3] |

Table 1: In Vitro Cytotoxicity of Diginatigenin and Related Cardiac Glycosides.

| Compound | Animal Model | Cancer Type | Treatment Protocol | Tumor Growth Inhibition | Reference(s) |

| Digoxigenin | Subcutaneous xenograft | Hepatocellular carcinoma | Not specified | Significant inhibition |

Table 2: In Vivo Antitumor Activity of Diginatigenin and Related Compounds.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the therapeutic potential of diginatigenin.

Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of diginatigenin (or other cardiac glycosides) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane in apoptotic cells, while propidium iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

-

Cell Treatment: Treat cancer cells with diginatigenin at the desired concentrations for a specified time.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).[4]

Western Blot Analysis

Principle: Western blotting is used to detect specific proteins in a sample and can be used to assess the activation state (e.g., phosphorylation) of signaling proteins.

Protocol:

-

Protein Extraction: Treat cells with diginatigenin, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, cleaved caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

In Vitro Angiogenesis Assay (Tube Formation Assay)

Principle: This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis.

Protocol:

-

Matrix Coating: Coat the wells of a 96-well plate with a basement membrane extract (e.g., Matrigel) and allow it to solidify at 37°C.[5]

-

Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto the solidified matrix in the presence of various concentrations of diginatigenin.[5]

-

Incubation: Incubate the plate for 4-18 hours to allow for tube formation.[5]

-

Visualization and Quantification: Visualize the tube-like structures using a microscope and quantify parameters such as the number of tubes, tube length, and number of branch points.[5]

In Vivo Tumor Xenograft Study

Principle: This assay evaluates the in vivo antitumor efficacy of a compound in an animal model.

Protocol:

-

Cell Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice (e.g., nude mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomize the mice into treatment and control groups. Administer diginatigenin (e.g., via intraperitoneal injection) according to a predetermined schedule and dosage. The control group receives a vehicle.

-

Tumor Measurement: Measure the tumor volume periodically using calipers.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).

-

Data Analysis: Calculate the tumor growth inhibition (TGI) and assess the statistical significance of the treatment effect.[6]

Visualizations

Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by diginatigenin.

Caption: Diginatigenin-modulated signaling pathways.

Experimental Workflows

The following diagrams illustrate the general workflows for key experimental procedures.

Caption: General workflow for Western Blot analysis.

Caption: Workflow for in vitro tube formation assay.

Conclusion and Future Directions

Diginatigenin and other cardiac glycosides represent a compelling class of compounds with demonstrated anticancer potential. Their well-defined primary target, the Na+/K+-ATPase, and the subsequent modulation of key oncogenic signaling pathways provide a strong rationale for their further development as cancer therapeutics. While the preclinical data for related compounds are encouraging, more research is needed to specifically elucidate the efficacy and detailed mechanisms of action of diginatigenin across a broader range of cancer types.

Future research should focus on:

-

Conducting comprehensive in vitro screening of diginatigenin against a wide panel of cancer cell lines to determine its IC50 values and spectrum of activity.

-

Performing detailed in vivo studies in various xenograft and patient-derived xenograft (PDX) models to evaluate the antitumor efficacy, pharmacokinetics, and pharmacodynamics of diginatigenin.

-

Further dissecting the molecular mechanisms underlying the anticancer effects of diginatigenin, including its impact on tumor metabolism, the tumor microenvironment, and immunomodulation.

-

Investigating potential synergistic combinations of diginatigenin with existing chemotherapies or targeted agents.

-

Exploring the development of novel derivatives of diginatigenin with improved therapeutic indices.

Although no clinical trials specifically investigating diginatigenin for cancer treatment are currently registered, the promising preclinical data for related cardiac glycosides, such as digoxin, in metastatic breast cancer warrant continued investigation into this class of compounds.[7][8] The wealth of historical clinical data on cardiac glycosides for cardiac indications provides a valuable foundation for designing future clinical trials in oncology. With a concerted research effort, diginatigenin and its analogs may one day offer a novel and effective therapeutic strategy for cancer patients.

References

- 1. Inhibitory Effects of Digoxin and Digitoxin on Cell Growth in Human Ovarian Cancer Cell Line SKOV-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Digoxin exerts anticancer activity on human nonsmall cell lung cancer cells by blocking PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of Na,K-ATPase by oleandrin and oleandrigenin, and their detection by digoxin immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. assaygenie.com [assaygenie.com]

- 6. researchgate.net [researchgate.net]

- 7. trial.medpath.com [trial.medpath.com]

- 8. pharmacytimes.com [pharmacytimes.com]

Diginatigenin: A Core Moiety in Cardiac Glycoside Research and Drug Development

Introduction

Diginatigenin (C₂₃H₃₄O₆) is a polyhydroxylated steroid that forms the aglycone, or genin, core of several cardiac glycosides derived from the Digitalis plant species[1]. As the non-sugar component, it is fundamentally responsible for the pharmacological activity of its parent glycosides. Cardiac glycosides have been a cornerstone in the treatment of heart failure and atrial arrhythmias for over two centuries, with compounds like digoxin and digitoxin being the most well-known examples[2][3]. Their primary mechanism involves the potent and specific inhibition of the Na+/K+-ATPase enzyme, a critical ion pump in cell membranes[4]. Research into diginatigenin and its derivatives is crucial for understanding the structure-activity relationships that govern Na+/K+-ATPase inhibition and for exploring the expanding therapeutic potential of this compound class in areas beyond cardiology, most notably in oncology[5][6]. This guide provides a technical overview of diginatigenin's role in research, focusing on its mechanism of action, associated signaling pathways, quantitative bioactivity data, and key experimental protocols.

Mechanism of Action: Dual Roles of Na+/K+-ATPase Inhibition

The biological effects of diginatigenin and its parent glycosides stem from their interaction with the α-subunit of the Na+/K+-ATPase[7][8]. This interaction leads to two primary consequences: disruption of ion gradients and activation of intracellular signaling cascades.

-

Ion Pump Inhibition and Inotropy: By binding to the extracellular domain of the Na+/K+-ATPase, cardiac glycosides inhibit its pumping function. This leads to an accumulation of intracellular sodium (Na⁺)[9]. The increased cytosolic Na⁺ alters the electrochemical gradient for the sodium-calcium (Na⁺/Ca²⁺) exchanger, causing it to operate in a reverse mode, which pumps Na⁺ out of the cell in exchange for bringing calcium (Ca²⁺) in[2][4]. The resulting increase in intracellular Ca²⁺ concentration enhances the storage of Ca²⁺ in the sarcoplasmic reticulum, leading to a more forceful myocardial contraction—a positive inotropic effect[10][11].

-

Signal Transduction: Beyond its role as an ion pump, the Na+/K+-ATPase also functions as a signal transducer. When bound by a cardiac glycoside like a diginatigenin derivative, the enzyme can trigger intracellular signaling pathways independent of ion concentration changes. This "signalosome" activity often involves the activation of the non-receptor tyrosine kinase Src[5]. Activated Src can then initiate downstream cascades, including the PI3K-Akt and the Ras-Raf-MEK-ERK (MAPK) pathways, which are critical regulators of cell growth, proliferation, and survival[3][5]. This signaling mechanism is a major focus of research into the anticancer effects of cardiac glycosides.

References

- 1. Diginatigenin | C23H34O6 | CID 15558753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]

- 3. “Cardiac glycosides”—quo vaditis?—past, present, and future? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cardiac Glycosides - BioPharma Notes [biopharmanotes.com]

- 5. researchgate.net [researchgate.net]

- 6. Inhibitory Effects of Digoxin and Digitoxin on Cell Growth in Human Ovarian Cancer Cell Line SKOV-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Interaction of (Na+,K+)-ATPases and digitalis genins. A general model for inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. droracle.ai [droracle.ai]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

Exploring the Anticancer Properties of Diginatigenin: A Technical Guide for Researchers

Abstract

Diginatigenin, a cardenolide aglycone from Digitalis lanata, is a member of the cardiac glycoside family of natural products, a class of compounds that has garnered significant interest for its potential as anticancer agents. While research on diginatigenin itself is limited, studies on its glycosidic forms, diginatigenin mono-digitoxoside and diginatin, reveal potent cytotoxic and antiproliferative activities against various cancer cell lines. This technical guide synthesizes the available preclinical data on the anticancer properties of diginatigenin's derivatives, detailing their mechanisms of action, summarizing quantitative efficacy data, and providing comprehensive experimental protocols for researchers in oncology and drug development. The primary mechanism of action is believed to be the inhibition of the Na+/K+-ATPase pump, a well-established target for cardiac glycosides, which leads to a cascade of downstream events culminating in apoptosis and cell cycle arrest. This guide aims to provide a foundational resource for further investigation into diginatigenin and its potential as a novel cancer therapeutic.

Introduction

Cardiac glycosides, traditionally used in the treatment of cardiac conditions, have emerged as a promising class of molecules for cancer therapy.[1] Their primary cellular target, the Na+/K+-ATPase, is increasingly recognized as a key player in cancer cell signaling.[2] Diginatigenin is the aglycone (the non-sugar component) of cardiac glycosides such as diginatin, found in the medicinal plant Digitalis lanata. While the glycoside forms are generally considered more active, understanding the structure and potential of the aglycone is crucial for the development of novel analogs with improved therapeutic indices.

This guide will focus on the known anticancer properties of diginatigenin's immediate derivatives as a proxy for its potential, given the current scarcity of research on the aglycone alone.

Chemical Structure and Source

Diginatigenin is a steroid-like molecule with a lactone ring, characteristic of cardenolides. It is obtained by the hydrolysis of its corresponding glycosides, which are naturally occurring in Digitalis lanata.

Mechanism of Action

The anticancer activity of diginatigenin-containing glycosides is primarily attributed to the inhibition of the Na+/K+-ATPase ion pump on the cell membrane.[2] This inhibition disrupts the cellular ion homeostasis, leading to an increase in intracellular sodium and subsequently, an increase in intracellular calcium levels. This cascade triggers various downstream signaling pathways that can induce apoptosis and inhibit cell proliferation.

Based on studies of closely related cardiac glycosides like digoxin and digitoxin, the downstream effects of Na+/K+-ATPase inhibition by diginatigenin glycosides likely involve the modulation of several key signaling pathways, including:

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, proliferation, and metabolism. Inhibition of this pathway is a common mechanism for anticancer drugs.[3][4]

-

Src Kinase Signaling: Src is a non-receptor tyrosine kinase that plays a significant role in cancer progression, including proliferation, migration, and invasion.[5]

-

MAPK Pathway: This pathway is involved in the regulation of various cellular processes, including proliferation, differentiation, and apoptosis.

The culmination of these signaling disruptions is the induction of programmed cell death (apoptosis) and arrest of the cell cycle, thereby inhibiting tumor growth.

Signaling Pathway Diagram

Caption: Proposed signaling cascade initiated by diginatigenin glycosides.

Quantitative Data on Anticancer Activity

Studies on cardiac glycosides isolated from Digitalis lanata have provided valuable quantitative data on the cytotoxic effects of diginatigenin mono-digitoxoside and diginatin. The half-maximal inhibitory concentration (IC50) values against various human cancer cell lines and a normal cell line are summarized below.

| Compound | A549 (Lung Carcinoma) (μM) | HeLa (Cervical Cancer) (μM) | MCF-7 (Breast Cancer) (μM) | BEAS-2B (Normal Lung) (μM) |

| Diginatigenin mono-digitoxoside | 0.45 ± 0.04 | 0.32 ± 0.03 | 0.78 ± 0.06 | 2.56 ± 0.15 |

| Diginatin | 0.52 ± 0.05 | 0.41 ± 0.04 | 0.85 ± 0.07 | 3.12 ± 0.21 |

Data from a study on cardiac glycosides from Digitalis lanata.

These results indicate that the glycosides of diginatigenin exhibit potent cytotoxic activity against cancer cell lines at nanomolar to low micromolar concentrations, with a degree of selectivity for cancer cells over normal lung epithelial cells. It is a common observation that the glycoside forms of cardenolides are more active than their corresponding aglycones.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anticancer properties of compounds like diginatigenin and its derivatives.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines (e.g., A549, HeLa, MCF-7)

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

96-well plates

-

Diginatigenin or its glycosides (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat cells with various concentrations of the test compound and a vehicle control (DMSO) for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Experimental Workflow: MTT Assay

Caption: A streamlined workflow for assessing cell viability using the MTT assay.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Harvest cells after treatment and wash with cold PBS.

-

Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain DNA and analyze the cell cycle distribution by flow cytometry.

Materials:

-

Treated and control cells

-

Cold 70% ethanol

-

PBS

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Harvest cells and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at 4°C for at least 30 minutes.

-

Wash the fixed cells with PBS.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry.

Western Blot Analysis of Signaling Proteins

This technique is used to detect and quantify specific proteins in a sample, such as those involved in the PI3K/Akt pathway.

Materials:

-

Treated and control cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse treated and control cells and determine protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

Experimental Workflow: Western Blot

Caption: The sequential steps involved in performing a Western blot analysis.

Conclusion and Future Directions

The available evidence strongly suggests that glycosides of diginatigenin possess significant anticancer properties, primarily through the inhibition of Na+/K+-ATPase and the subsequent induction of apoptosis and cell cycle arrest. The potent activity and selectivity of these compounds against cancer cells warrant further investigation.

Future research should focus on several key areas:

-

Direct evaluation of diginatigenin: It is crucial to determine the intrinsic anticancer activity of the aglycone itself to understand its contribution to the activity of its glycosides and to guide the synthesis of new, potentially more effective analogs.

-

Elucidation of specific signaling pathways: While the involvement of pathways like PI3K/Akt and MAPK is likely, detailed studies are needed to confirm the precise molecular mechanisms modulated by diginatigenin and its glycosides in different cancer types.

-

In vivo studies: Preclinical animal models are essential to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of these compounds.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing a range of diginatigenin derivatives will help to identify the key structural features required for potent and selective anticancer activity.

References

- 1. Anticancer activity of cardiac glycosides: At the frontier between cell-autonomous and immunological effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxic and cytostatic effects of digitoxigenin monodigitoxoside (DGX) in human lung cancer cells and its link to Na,K-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Digoxin exerts anticancer activity on human nonsmall cell lung cancer cells by blocking PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Digoxin exerts anticancer activity on human nonsmall cell lung cancer cells by blocking PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Digitoxin and its analogs as novel cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Diginatigenin's Effect on Non-Cardiac Cell Types: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diginatigenin, the aglycone of the cardiac glycoside digitoxin, is a steroid that has garnered significant interest for its potent biological activities beyond its traditional role in cardiology. Emerging research has highlighted its considerable effects on various non-cardiac cell types, particularly in the context of cancer and inflammation. This technical guide provides an in-depth overview of the current understanding of diginatigenin's mechanisms of action, focusing on its impact on cancer cells, endothelial cells, and the immune system. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling pathways involved.

Core Mechanism of Action: Na+/K+-ATPase Inhibition

The primary molecular target of diginatigenin and other cardiac glycosides is the Na+/K+-ATPase, an essential ion pump found in the plasma membrane of all animal cells.[1][2][3] By binding to the alpha subunit of this pump, diginatigenin inhibits its function, leading to a cascade of downstream cellular events.[3] This inhibition disrupts the sodium and potassium ion gradients across the cell membrane, which in turn affects the sodium-calcium exchanger, leading to an increase in intracellular calcium levels.

Beyond its role as an ion pump, the Na+/K+-ATPase also functions as a signal transducer.[2][4] Diginatigenin binding can trigger conformational changes that activate several intracellular signaling pathways, including Src kinase, the epidermal growth factor receptor (EGFR), the Ras/Raf/MEK/ERK (MAPK) pathway, and the PI3K/Akt pathway.[1][2][5] These signaling cascades are central to the pleiotropic effects of diginatigenin on cell proliferation, apoptosis, and inflammation.

Effects on Cancer Cells